N-[4-acetyl-1'-[2-(2-methoxyphenoxy)ethyl]-5'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide
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Description
N-[4-acetyl-1'-[2-(2-methoxyphenoxy)ethyl]-5'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide is a useful research compound. Its molecular formula is C23H24N4O5S and its molecular weight is 468.5g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a 1,3,4-thiadiazole scaffold, which is present in the given compound, are known to exhibit a broad spectrum of biological activities . The specific targets can vary depending on the exact structure and functional groups of the compound.
Mode of Action
It is known that the interaction of drugs with their targets often involves the formation of hydrogen bonds . The presence of the methoxy group and the acetyl group in the compound may facilitate such interactions.
Biochemical Pathways
Compounds with a 1,3,4-thiadiazole scaffold are known to interfere with various biochemical pathways, leading to their broad spectrum of biological activities .
Result of Action
Compounds with a 1,3,4-thiadiazole scaffold are known to exhibit a broad spectrum of biological activities, including antimicrobial activity . Therefore, it is possible that this compound may also exhibit similar effects.
Properties
IUPAC Name |
N-[4-acetyl-1'-[2-(2-methoxyphenoxy)ethyl]-5'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O5S/c1-14-9-10-18-17(13-14)23(27(16(3)29)25-22(33-23)24-15(2)28)21(30)26(18)11-12-32-20-8-6-5-7-19(20)31-4/h5-10,13H,11-12H2,1-4H3,(H,24,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCSCBMBVBIVKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C23N(N=C(S3)NC(=O)C)C(=O)C)CCOC4=CC=CC=C4OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.